molecular formula C13H12O2S B074199 3-(2-Naphthylthio)propionic acid CAS No. 1141-45-3

3-(2-Naphthylthio)propionic acid

Cat. No.: B074199
CAS No.: 1141-45-3
M. Wt: 232.3 g/mol
InChI Key: XMQJAJQNGNSZFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Naphthylthio)propionic acid is an organic compound with the molecular formula C₁₃H₁₂O₂S and a molecular weight of 232.298 g/mol . It is characterized by the presence of a naphthyl group attached to a propionic acid moiety through a thioether linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Naphthylthio)propionic acid typically involves the reaction of 2-naphthalenethiol with 3-chloropropionic acid under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the thiol group of 2-naphthalenethiol attacks the electrophilic carbon of the 3-chloropropionic acid, resulting in the formation of the thioether linkage .

Reaction Conditions:

    Reagents: 2-naphthalenethiol, 3-chloropropionic acid

    Solvent: Typically anhydrous ethanol or methanol

    Catalyst: Sodium hydroxide or potassium hydroxide

    Temperature: Reflux conditions (approximately 80-100°C)

    Duration: Several hours (typically 4-6 hours)

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3-(2-Naphthylthio)propionic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Naphthylmercapto)propionic acid
  • 3-(2-Naphthylsulfinyl)propionic acid
  • 3-(2-Naphthylsulfonyl)propionic acid

Uniqueness

3-(2-Naphthylthio)propionic acid is unique due to its specific thioether linkage, which imparts distinct chemical and biological properties. Unlike its sulfinyl and sulfonyl analogs, the thioether group in this compound provides a balance between stability and reactivity, making it a versatile compound for various applications .

Properties

IUPAC Name

3-naphthalen-2-ylsulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O2S/c14-13(15)7-8-16-12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9H,7-8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMQJAJQNGNSZFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)SCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80333767
Record name 3-(2-Naphthylthio)propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80333767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1141-45-3
Record name 3-(2-Naphthylthio)propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80333767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Naphthylthio)propionic acid
Reactant of Route 2
Reactant of Route 2
3-(2-Naphthylthio)propionic acid
Reactant of Route 3
Reactant of Route 3
3-(2-Naphthylthio)propionic acid
Reactant of Route 4
Reactant of Route 4
3-(2-Naphthylthio)propionic acid
Reactant of Route 5
Reactant of Route 5
3-(2-Naphthylthio)propionic acid
Reactant of Route 6
Reactant of Route 6
3-(2-Naphthylthio)propionic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.